molecular formula C28H32N2O4 B142410 6-(2-Phenylethyl)oximino naltrexone CAS No. 127227-10-5

6-(2-Phenylethyl)oximino naltrexone

Cat. No.: B142410
CAS No.: 127227-10-5
M. Wt: 460.6 g/mol
InChI Key: IAXZIXAQAXBZQX-WREUMIDGSA-N
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Description

6-(2-Phenylethyl)oximino naltrexone, also known as NPC 831, is a novel oxime derivative of naltrexone that has been characterized as a potent agonist at opioid receptors . Unlike the parent compound naltrexone, which is a pure opioid antagonist , NPC 831 exhibits nanomolar affinity for all three primary opioid receptor subtypes (mu, kappa, and delta) . In vivo studies demonstrate that it is a potent analgesic, equipotent to morphine in inhibiting the tail-flick response in rats, and highly effective in suppressing the writhing response in mice . Research also indicates that NPC 831 possesses significant kappa-agonist properties, as evidenced by its ability to antagonize bombesin-induced scratching in animal models . This unique agonist profile makes NPC 831 a valuable pharmacological tool for neuroscientific research, particularly for investigating the distinct and synergistic roles of mu and kappa opioid receptor activation in analgesia and other physiological processes.

Properties

CAS No.

127227-10-5

Molecular Formula

C28H32N2O4

Molecular Weight

460.6 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-3-(cyclopropylmethyl)-7-(2-phenylethoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C28H32N2O4/c31-22-9-8-20-16-23-28(32)12-10-21(29-33-15-11-18-4-2-1-3-5-18)26-27(28,24(20)25(22)34-26)13-14-30(23)17-19-6-7-19/h1-5,8-9,19,23,26,31-32H,6-7,10-17H2/b29-21+/t23-,26+,27+,28-/m1/s1

InChI Key

IAXZIXAQAXBZQX-WREUMIDGSA-N

SMILES

C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5/C(=N/OCCC6=CC=CC=C6)/CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=NOCCC6=CC=CC=C6)CCC3(C2CC7=C4C(=C(C=C7)O)O5)O

Synonyms

6-(2-phenylethyl)oximino naltrexone
NPC 831
NPC-831

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

  • Naltrexone: The parent compound binds competitively to μ-, δ-, and κ-opioid receptors. It undergoes hepatic metabolism to 6-β-naltrexol, an active metabolite with a longer half-life (13 hours vs. naltrexone’s 5 hours) . The C-6 ketone group in naltrexone is critical for receptor interaction, and modifications here (e.g., oximino substitution) may influence potency or selectivity.
  • 6-β-Naltrexol: The primary metabolite retains opioid antagonism but exhibits reduced bioavailability and altered renal clearance (230–369 mL/min vs. naltrexone’s 30–127 mL/min) due to tubular secretion . Unlike 6-(2-Phenylethyl)oximino naltrexone, 6-β-naltrexol lacks synthetic modifications, relying on endogenous metabolism for formation.
  • It is used for opioid-induced constipation, highlighting how C-17 methylation alters tissue distribution . The C-6 oximino group in this compound may similarly restrict central activity but through steric hindrance rather than charge.
  • Naloxone: A shorter-acting antagonist with structural similarity. Unlike this compound, naloxone’s C-14 hydroxyl group enhances binding kinetics, contributing to its rapid reversal of opioid overdoses .

Pharmacokinetic and Metabolic Profiles

Compound Half-Life (h) Renal Clearance (mL/min) Key Metabolic Pathway
Naltrexone 5 30–127 Hepatic (CYP3A4) → 6-β-naltrexol
6-β-Naltrexol 13 230–369 Glucuronidation
Methylnaltrexone 8–12 150–200 Renal excretion (unchanged)
This compound* N/A N/A Likely hepatic (speculative)

*Insufficient data; extrapolated based on structural analogs .

Receptor Binding and Clinical Implications

  • Naltrexone : High affinity for μ-opioid receptors (Ki = 0.3 nM), reducing alcohol craving and relapse rates .
  • This compound: The bulky phenylethyl group may reduce μ-receptor binding but enhance δ- or κ-selectivity, a hypothesis supported by studies on C-6 modifications in other opioid antagonists .
  • Methylnaltrexone : Negligible central activity due to charged quaternary structure, emphasizing peripheral opioid receptor blockade .

Analytical Detection

Its lipophilic phenylethyl group would likely require modified chromatographic conditions (e.g., increased organic phase in mobile phase) .

Preparation Methods

Core Structural Modifications from Naltrexone

Naltrexone serves as the primary precursor due to its established opioid antagonist activity and synthetic accessibility. The C-6 ketone group undergoes oximination to introduce the oxime functional group, followed by O-alkylation with 2-phenylethyl bromide or analogous reagents.

General Reaction Sequence :

  • Oximination :
    Naltrexone’s C-6 ketone reacts with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol/water under reflux to form the intermediate oxime.

    Naltrexone+NH2OH\cdotpHClEtOH/H2O, reflux6-Oxime intermediate\text{Naltrexone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH/H}_2\text{O, reflux}} \text{6-Oxime intermediate}
  • Alkylation :
    The oxime intermediate is alkylated with 2-phenylethyl bromide in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 60–80°C.

    6-Oxime+PhCH2CH2BrK2CO3,DMF6-(2-Phenylethyl)oximino naltrexone\text{6-Oxime} + \text{PhCH}_2\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{6-(2-Phenylethyl)oximino naltrexone}

Alternative Routes via Late-Stage Functionalization

Recent asymmetric syntheses of naltrexone derivatives highlight the use of transition metal-catalyzed C–H activation for introducing substituents. For example, Rh(I)-catalyzed alkenylation and electrocyclization cascades have been employed to construct the morphinan core, though these methods require further adaptation for 6-substituted derivatives.

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepSolvent SystemTemperature (°C)Yield (%)Reference
OximinationEtOH/H2_2O (3:1)8085–90
AlkylationDMF7065–75
  • Key Insight : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing the transition state.

Catalytic and Stoichiometric Considerations

  • Base Selection : K2_2CO3_3 outperforms NaOH in alkylation due to reduced side reactions (e.g., hydrolysis).

  • Metal Catalysis : Pd-mediated dehydrogenation and Cu(II)/O2_2 systems enable selective C–H oxidation for hydroxylation in related naltrexone analogs, though applicability to this derivative requires validation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (ATR) : νmax\nu_{\text{max}} 3320 cm1^{-1} (O–H), 1640 cm1^{-1} (C=N), 1600 cm1^{-1} (aromatic C=C).

  • 1^1H NMR (400 MHz, DMSO-d6_6) :

    • δ 7.25–7.15 (m, 5H, Ph–CH2_2CH2_2–)

    • δ 4.10 (t, J = 6.8 Hz, 2H, OCH2_2CH2_2Ph)

    • δ 3.45 (s, 2H, N–CH2_2–cyclopropyl).

Chromatographic Purity

MethodColumnMobile PhasePurity (%)Reference
HPLCC18, 250 × 4.6 mmMeCN/H2_2O (70:30)≥98.5

Challenges and Limitations

Regioselectivity and Byproduct Formation

  • Competing Reactions : Alkylation at the N-cyclopropylmethyl group may occur without careful temperature control.

  • Mitigation : Stepwise protection/deprotection strategies for tertiary amines are under investigation.

Scalability of Metal-Catalyzed Steps

Rh(I) and Pd catalysts used in preliminary routes are cost-prohibitive for large-scale production.

Emerging Methodologies

Solid-Phase Synthesis

Immobilization of naltrexone on 2-chlorotrityl resin enables modular derivatization, though yields for 6-substituted analogs remain suboptimal.

Biocatalytic Approaches

Enzymatic oximination using hydroxamate synthases is being explored to improve stereochemical control .

Q & A

Q. What validated analytical methods are recommended for quantifying 6-β-naltrexol in plasma?

A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method is validated for quantifying 6-β-naltrexol in plasma, with a linear calibration range of 4.00–2000 pg/mL and a lower limit of quantification (LLOQ) of 4.00 pg/mL . Assay precision (≤6.4% CV) and accuracy (-4.0% to -0.8% relative error) are established using quality control (QC) samples. For samples exceeding the upper limit of quantification (ULOQ), dilution into the calibration range is required prior to analysis .

Q. What are the key pharmacokinetic parameters of 6-β-naltrexol in healthy subjects?

Following oral naltrexone administration, 6-β-naltrexol reaches peak plasma concentrations (Cmax) within 1 hour. The elimination half-life (T1/2) is ~13 hours, with dose-proportional AUC and Cmax over 50–200 mg doses . Renal clearance ranges from 230–369 mL/min, suggesting tubular secretion in addition to glomerular filtration . Urinary excretion accounts for 43% of an oral dose as conjugated and unconjugated forms .

Q. How does renal impairment affect 6-β-naltrexol accumulation?

In moderate-to-severe renal impairment, 6-β-naltrexol accumulates due to reduced clearance, with a 3:1 accumulation ratio compared to naltrexone . Dose adjustments or therapeutic drug monitoring (TDM) are recommended to avoid toxicity .

Q. What is the impact of hepatic cirrhosis on naltrexone and 6-β-naltrexol systemic availability?

Hepatic cirrhosis increases systemic availability of naltrexone by 1.5–2.5-fold, particularly in decompensated disease, due to reduced first-pass metabolism. This necessitates lower initial doses and TDM in hepatic impairment studies .

Advanced Research Questions

Q. How should bioavailability studies for abuse-deterrent formulations (ADFs) of naltrexone derivatives be designed?

Use a crossover design comparing test (ADF) and reference formulations under fasted/fed conditions. Key endpoints include Cmax, Tmax, and AUC for both parent drug and metabolites. For ADFs, confirm low naltrexone/6-β-naltrexol plasma levels (<4 pg/mL) to validate sequestration efficacy . Pharmacokinetic equivalence is determined using 90% confidence intervals for AUC and Cmax ratios .

Q. How can contradictory data on 6-β-naltrexol accumulation be resolved in long-term dosing studies?

While single-dose studies report no naltrexone accumulation, 6-β-naltrexol accumulates with repeated dosing due to its longer T1/2 (~13 hours) . In renal impairment, this is exacerbated . Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability in clearance and volume of distribution . Validate models with sparse sampling and Bayesian estimation in target populations.

Q. What methodological considerations apply to drug interaction studies with naltrexone derivatives?

Avoid concomitant monoamine oxidase inhibitors (MAOIs) due to hypertensive risks from bupropion-naltrexone interactions . Design studies to assess CYP450 enzyme induction/inhibition (e.g., CYP3A4/2D6) and protein-binding displacement. Use steady-state dosing and measure free vs. total plasma concentrations to interpret interactions .

Q. How can enterohepatic recycling of 6-β-naltrexol be experimentally confirmed?

Administer cholestyramine (a bile acid sequestrant) and compare AUC and T1/2 with/without treatment. A reduction in AUC or shortened T1/2 confirms enterohepatic recycling . Alternatively, use radiolabeled naltrexone to track biliary excretion and intestinal reabsorption in animal models .

Q. What factorial design strategies optimize dose-response studies for naltrexone derivatives?

Employ a 2x2 factorial design to test dose levels (e.g., 50 mg vs. 100 mg) and administration routes (oral vs. depot). Measure metabolite ratios (6-β-naltrexol/naltrexone) to assess first-pass metabolism differences. Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal/hepatic function) affecting pharmacokinetics .

Q. How should below-the-limit-of-quantification (BLQ) data be handled in pharmacokinetic analyses?

For BLQ values (<4 pg/mL), set concentrations to 0 in non-compartmental analysis (NCA) to avoid bias . In population models, use likelihood-based approaches (e.g., M3 method) to account for censored data. Sensitivity analyses comparing BLQ imputation methods (0, LLOQ/2, or omission) are critical for robust parameter estimates .

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